molecular formula C7Cl6O B156929 Pentachlorobenzoyl chloride CAS No. 1825-23-6

Pentachlorobenzoyl chloride

Cat. No.: B156929
CAS No.: 1825-23-6
M. Wt: 312.8 g/mol
InChI Key: AAUSLOKBERXEER-UHFFFAOYSA-N
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Description

Pentachlorobenzoyl chloride is a chemical compound with the molecular formula C7Cl6O and a molecular weight of 312.79 g/mol . It is a derivative of benzoyl chloride where five hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is known for its high reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentachlorobenzoyl chloride can be synthesized through the chlorination of benzoyl chloride. The process involves the reaction of benzoyl chloride with chlorine gas in the presence of a catalyst such as iron (III) chloride (FeCl3) and a sulfur-containing cocatalyst . The reaction is typically carried out at elevated temperatures ranging from 30°C to 180°C .

Industrial Production Methods

In industrial settings, the production of this compound involves the core chlorination of benzoyl chloride. This method ensures a higher yield and purity of the desired product by controlling the reaction conditions and using specific catalysts .

Chemical Reactions Analysis

Types of Reactions

Pentachlorobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: It reacts with water to form pentachlorobenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to form less chlorinated benzoyl chlorides or benzoyl chloride itself.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

    Pentachlorobenzoic Acid: Formed through hydrolysis.

    Substituted Benzoyl Chlorides: Formed through nucleophilic substitution.

    Less Chlorinated Benzoyl Chlorides: Formed through reduction.

Scientific Research Applications

Pentachlorobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated aromatic compounds.

    Biology: It is used in the synthesis of biologically active molecules and as a precursor for the preparation of pesticides and herbicides.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of pentachlorobenzoyl chloride involves its high reactivity due to the presence of multiple chlorine atoms. These chlorine atoms make the compound highly electrophilic, allowing it to readily react with nucleophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Trichlorobenzoyl Chloride: Contains three chlorine atoms on the benzene ring.

    Tetrachlorobenzoyl Chloride: Contains four chlorine atoms on the benzene ring.

    Hexachlorobenzene: Contains six chlorine atoms on the benzene ring but lacks the carbonyl chloride group.

Uniqueness

Pentachlorobenzoyl chloride is unique due to its high degree of chlorination, which imparts distinct reactivity and properties compared to its less chlorinated counterparts. Its high electrophilicity makes it a valuable reagent in various chemical synthesis processes.

Properties

IUPAC Name

2,3,4,5,6-pentachlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl6O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUSLOKBERXEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365276
Record name Pentachlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1825-23-6
Record name Pentachlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTACHLOROBENZOYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main challenges in the production of Pentachlorobenzoyl chloride and how does the proposed method address them?

A1: One of the challenges in this compound production is the removal of residual chlorosulfonic acid, which is used as a solvent during synthesis [, ]. This acid is highly corrosive and can negatively impact the quality of the final product. The proposed method [] addresses this challenge by introducing a two-step neutralization process:

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